molecular formula C8H6BrN3OS B13328247 1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one

1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one

Cat. No.: B13328247
M. Wt: 272.12 g/mol
InChI Key: ASHVNJNDZQQVJF-UHFFFAOYSA-N
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Description

1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a heterocyclic compound that features a unique combination of pyrazole and thiazole rings

Preparation Methods

The synthesis of 1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one typically involves the reaction of 4-bromo-1H-pyrazole with a thiazole derivative under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

Scientific Research Applications

1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceutical agents, including potential anticancer and antimicrobial drugs.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding[][3].

Mechanism of Action

The mechanism of action of 1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of pyrazole and thiazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H6BrN3OS

Molecular Weight

272.12 g/mol

IUPAC Name

1-[4-(4-bromopyrazol-1-yl)-1,3-thiazol-2-yl]ethanone

InChI

InChI=1S/C8H6BrN3OS/c1-5(13)8-11-7(4-14-8)12-3-6(9)2-10-12/h2-4H,1H3

InChI Key

ASHVNJNDZQQVJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CS1)N2C=C(C=N2)Br

Origin of Product

United States

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